
1H-Azepine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-carboxamide is a seven-membered heterocyclic compound containing one nitrogen atom in the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Azepine-1-carboxamide can be synthesized through various methods, including one-pot synthesis and multicomponent heterocyclization reactions. One common approach involves the recyclization of small and medium carbo- or azacyclanes . Another method includes the cyclization of functionalized allenynes with primary and secondary amines using copper(I)-catalyzed tandem amination/cyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Azepine-1-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1H-Azepine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
1H-Azepine-1-carboxamide can be compared with other similar compounds, such as:
Azepane: A saturated seven-membered ring containing one nitrogen atom.
Azepinone: A seven-membered ring containing one nitrogen atom and a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
Uniqueness: this compound is unique due to its specific structural features and the presence of a carboxamide group, which imparts distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
- Azepane
- Azepinone
- Benzazepine
- Dibenzazepinone
- Thiazipine
Propriétés
Numéro CAS |
3342-22-1 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
azepine-1-carboxamide |
InChI |
InChI=1S/C7H8N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H,(H2,8,10) |
Clé InChI |
WYVODKWLXXDREA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CN(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


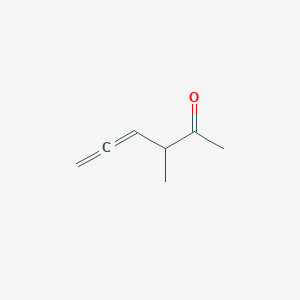
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
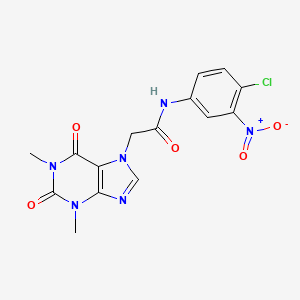
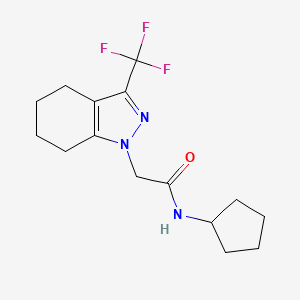
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
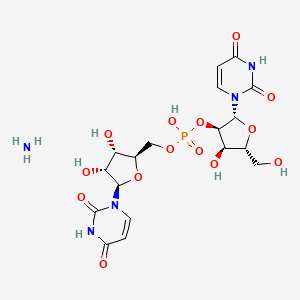
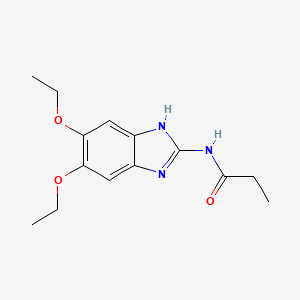
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
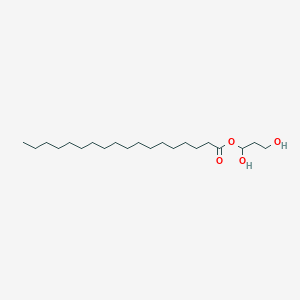
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
